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Compound of Interest

Compound Name: V-58

Cat. No.: B1193765

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, biological
activity, and putative mechanism of action of V58, a potent kinase inhibitor with potential
applications in oncology.

Chemical Identity and Properties

V58 is a synthetic organic molecule belonging to the N-trisubstituted pyrimidine class of
compounds. Its chemical structure and identifiers are summarized below.
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Identifier Value

phenyl 2-[[4-[4-(dimethylamino)piperidin-1-yl]-2-
IUPAC Name methoxy-phenyllamino]-4-(1H-indol-3-
yl)pyrimidine-5-carboxylate

CAS Number Not explicitly assigned in public databases.
Molecular Formula C39H39N703
Molecular Weight 665.78 g/mol

COC1=C(C=C(C=C1)N(C)C2CCN(CC2)C)NC3
Canonical SMILES =NC=C(C(=C3)C(=0)0C4=CC=CC=C4)C5=CN
C6=CC=CC=C65

InChl Key InChlKey=... (Not readily available)

PDB Ligand 1D V58[1]

Biological Activity and Quantitative Data

V58 has been identified as a potent inhibitor of the Rearranged during Transfection (RET)
receptor tyrosine kinase. The following table summarizes the available quantitative data for a
closely related analog from the same chemical series, which provides an indication of the
potency of this class of compounds.

Compound ID Target Assay Type IC50 (nM)
Compound 20 RET In vitro kinase assay 18.68 +2.71
Compound 20 RET Vv804M In vitro kinase assay 18.68 +2.71

Data for Compound 20, a closely related N-trisubstituted pyrimidine derivative.

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and
biological evaluation of V58 and related N-trisubstituted pyrimidine derivatives.
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General Synthesis Protocol

The synthesis of N-trisubstituted pyrimidine derivatives, including V58, typically involves a
multi-step process. A generalized synthetic route is outlined below:
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Generalized synthetic workflow for N-trisubstituted pyrimidines.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1193765?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Introduction of the first substituent. 2,6-dichloropyrimidine is reacted with a primary
amine to introduce the first substituent at the C2 position.

Step 2: Nucleophilic aromatic substitution. The resulting intermediate is then subjected to a
nucleophilic aromatic substitution with a substituted aniline to introduce the second substituent
at the C4 position.

Step 3: Suzuki coupling. The final indole moiety is introduced at the C6 position via a Suzuki
coupling reaction with the corresponding indole boronic acid derivative.

Step 4: Purification. The final product is purified using standard chromatographic techniques,
such as column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay

The inhibitory activity of V58 and its analogs against RET kinase is determined using an in vitro
kinase assay.
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Workflow for an in vitro kinase inhibition assay.

Reagents:
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Recombinant human RET kinase

Kinase substrate (e.g., a synthetic peptide)
ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCI, MgCI2, DTT)
Test compound (V58)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

The test compound is serially diluted to various concentrations.

The recombinant RET kinase and the substrate are added to the wells of a microplate.
The test compound is added to the respective wells.

The kinase reaction is initiated by the addition of ATP.

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

The reaction is stopped, and the remaining ATP or the generated ADP is quantified using a
detection reagent.

The luminescence or fluorescence signal is measured using a plate reader.

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm
of the compound concentration.

Mechanism of Action and Signaling Pathway

V58 is a type | kinase inhibitor, meaning it binds to the active, ATP-binding conformation of the

RET kinase. By occupying the ATP-binding pocket, V58 prevents the phosphorylation of

downstream substrates, thereby inhibiting the activation of the RET signaling pathway.
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The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.
Aberrant activation of this pathway due to mutations or fusions of the RET gene is a known
driver in several types of cancer, including thyroid and lung cancers.
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Simplified RET signaling pathway and the inhibitory action of V58.
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Pathway Description:

e Ligand Binding: Glial cell line-derived neurotrophic factor (GDNF) family ligands bind to their
specific GFRa co-receptors.

» Receptor Dimerization and Activation: This complex then brings two RET molecules together,
leading to their dimerization and autophosphorylation, which activates the kinase domain.

o Downstream Signaling: Activated RET phosphorylates various intracellular substrates,
initiating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and
JAK/STAT pathways.

o Cellular Response: These pathways converge on the nucleus to regulate gene expression,
ultimately controlling cellular processes such as proliferation, survival, and differentiation.

« Inhibition by V58: V58 binds to the ATP-binding site of the RET kinase, preventing its
autophosphorylation and the subsequent activation of downstream signaling pathways. This
leads to the inhibition of cancer cell growth and survival in RET-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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